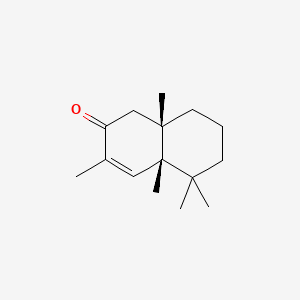
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are characterized by a fused ring system. This compound is notable for its multiple methyl groups and a ketone functional group, making it a subject of interest in various chemical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and as a precursor in the production of specialty chemicals.
作用機序
The mechanism by which (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with cellular membranes or intracellular proteins.
類似化合物との比較
Similar Compounds
(trans)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and physical properties.
Hexahydroindan derivatives: These compounds share a similar ring structure but differ in the number and position of methyl groups.
Uniqueness
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in organic reactions.
特性
CAS番号 |
35275-39-9 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(4aS,8aS)-3,4a,5,5,8a-pentamethyl-1,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-11-9-15(5)13(2,3)7-6-8-14(15,4)10-12(11)16/h9H,6-8,10H2,1-5H3/t14-,15-/m0/s1 |
InChIキー |
RLXROWVGHRKLQF-GJZGRUSLSA-N |
異性体SMILES |
CC1=C[C@@]2([C@@](CCCC2(C)C)(CC1=O)C)C |
正規SMILES |
CC1=CC2(C(CCCC2(CC1=O)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



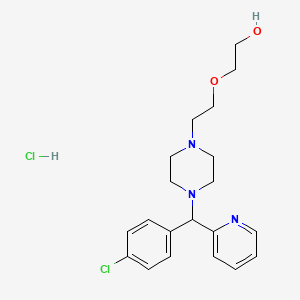
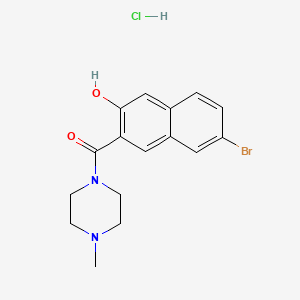
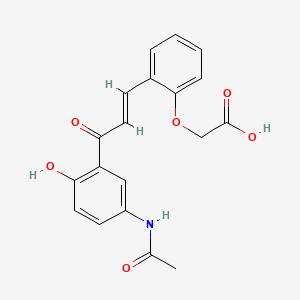
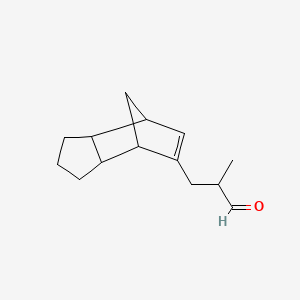
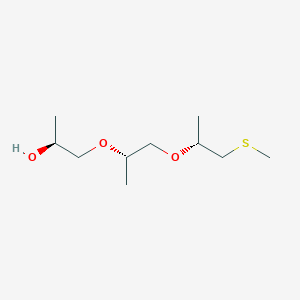

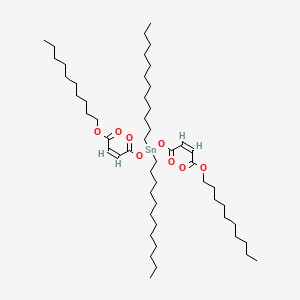
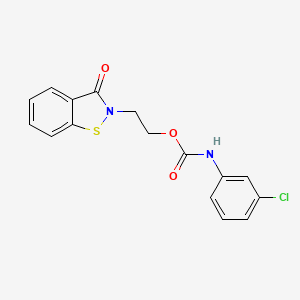
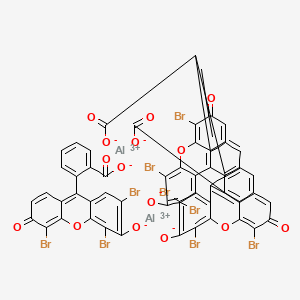
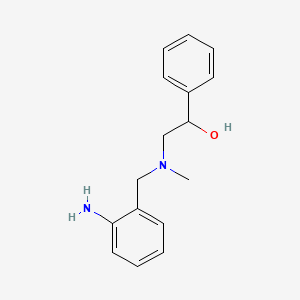
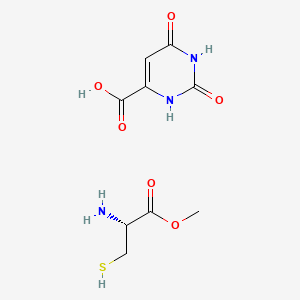
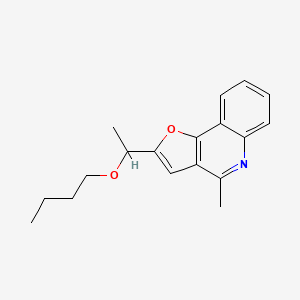
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
